molecular formula C15H18O3 B12583167 2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one CAS No. 569340-87-0

2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one

Cat. No.: B12583167
CAS No.: 569340-87-0
M. Wt: 246.30 g/mol
InChI Key: LYIDPGVUMXPCSD-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one is an organic compound characterized by its unique benzodioxin structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and automation can help maintain consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-5-(3-methylbut-2-en-1-yl)-2H,4H-1,3-benzodioxin-4-one: shares similarities with other benzodioxin derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications and research endeavors.

Properties

CAS No.

569340-87-0

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

2,2-dimethyl-5-(3-methylbut-2-enyl)-1,3-benzodioxin-4-one

InChI

InChI=1S/C15H18O3/c1-10(2)8-9-11-6-5-7-12-13(11)14(16)18-15(3,4)17-12/h5-8H,9H2,1-4H3

InChI Key

LYIDPGVUMXPCSD-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C2C(=CC=C1)OC(OC2=O)(C)C)C

Origin of Product

United States

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